

A Technical Guide to the Fundamental Properties of Hydantoic Acid

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Compound of Interest

Compound Name: Hydantoic acid

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Abstract

Hydantoic acid, also known as N-carbamoylglycine, is a crucial intermediate in both chemical synthesis and biological metabolism. As a derivative of the simplest amino acid, glycine, it serves as a key precursor in the Urech hydantoin synthesis, a foundational method for producing hydantoins—a class of heterocyclic compounds with significant pharmacological activities. Furthermore, **hydantoic acid** is a central metabolite in the enzymatic hydrolysis of hydantoins to produce enantiomerically pure amino acids, a process of great interest in the pharmaceutical industry. This technical guide provides an in-depth exploration of the core physicochemical properties of **hydantoic acid**, detailed experimental protocols for its synthesis and characterization, and a visualization of its role in a key biochemical pathway.

Core Physicochemical Properties

Hydantoic acid is a white crystalline solid. Its fundamental properties are summarized in the tables below, providing a quantitative basis for its use in research and development.

Table 1: General and Physical Properties of Hydantoic Acid

Property	Value	Reference
Chemical Formula	C ₃ H ₆ N ₂ O ₃	[1][2]
Molar Mass	118.09 g/mol	[1][3]
Appearance	White to almost white crystalline powder	[4]
Melting Point	179-180 °C	[1][3]
Boiling Point	326.9 °C at 760 mmHg (rough estimate)	[1]
Solubility in Water	38.85 g/L at 25 °C	[1][4]
Density	1.5267 g/cm ³ (rough estimate)	[1]
Vapor Pressure	4.18 x 10 ⁻⁵ mmHg at 25 °C	[1]

Table 2: Chemical and Spectroscopic Properties of Hydantoic Acid

Property	Value	Reference
IUPAC Name	2-(carbamoylamino)acetic acid	[5]
Acidity (pKa)	3.876 at 25 °C	[1][4]
¹ H NMR (D ₂ O, 300 MHz) δ (ppm)	3.898	[5]
¹³ C NMR (D ₂ O, 22.5 MHz) δ (ppm)	177.0 (COO), 162.2 (C=O), 43.4 (CH ₂)	[5]
InChI Key	KZVRXPPUJQRGFN-UHFFFAOYSA-N	[3]
CAS Number	462-60-2	[1][3]

Synthesis and Characterization: Experimental Protocols

Hydantoic acid can be synthesized through several routes, most notably as an intermediate in the synthesis of hydantoin from glycine or via the hydrolysis of hydantoin.

Synthesis of Hydantoic Acid via Hydrolysis of Hydantoin

This protocol is adapted from studies on the kinetics of glycine formation from hydantoin.[\[3\]](#)[\[6\]](#)

Materials:

- Hydantoin
- Sodium hydroxide (NaOH)
- Deionized water
- Hydrochloric acid (HCl) for acidification
- High-Performance Liquid Chromatography (HPLC) system

Procedure:

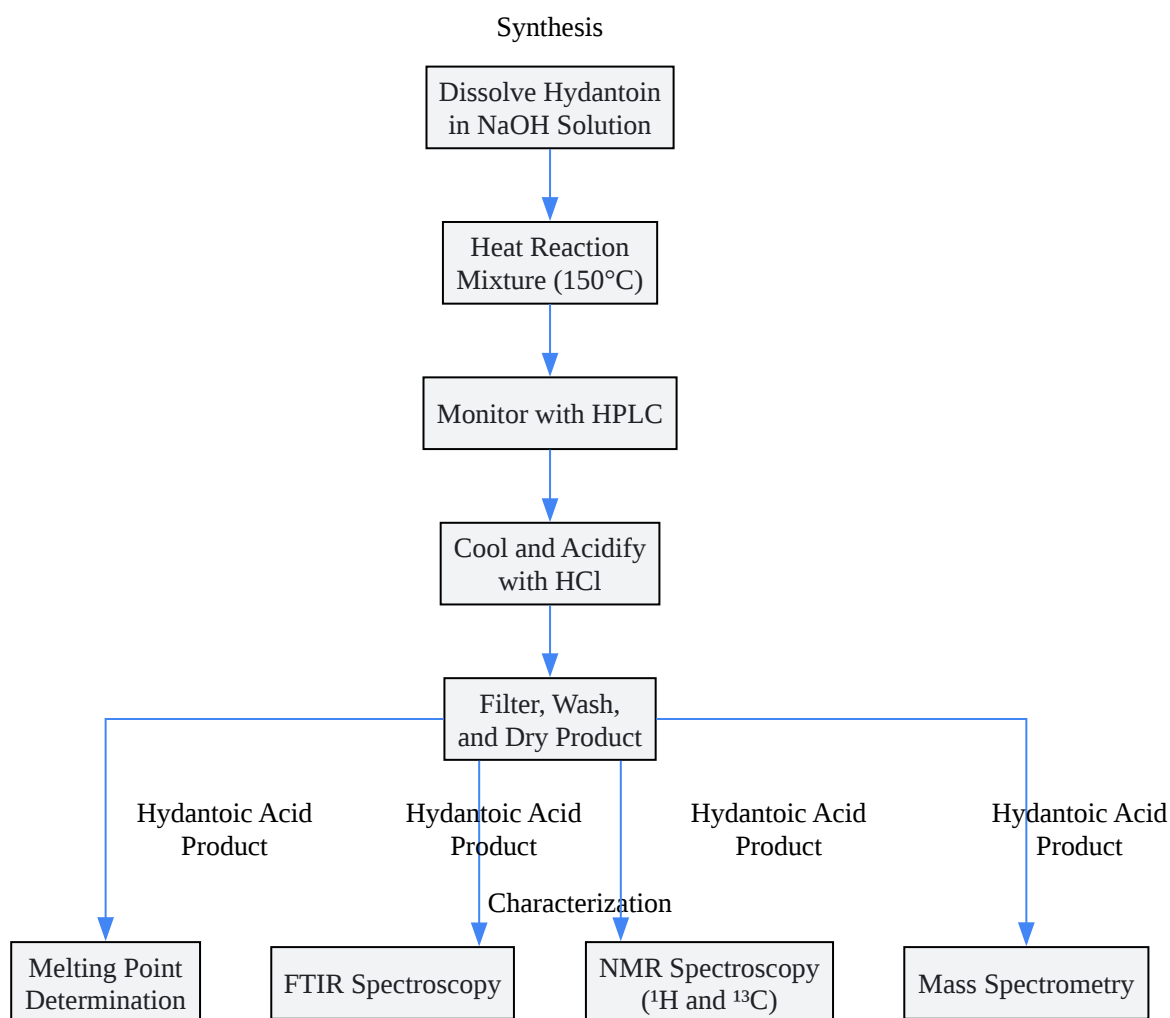
- Prepare a solution of sodium hydroxide in deionized water. A molar ratio of 3:1 NaOH to hydantoin is recommended for optimal hydrolysis.[\[6\]](#)
- Dissolve hydantoin in the NaOH solution at room temperature.[\[6\]](#)
- Transfer the reaction mixture to a sealed reaction vessel.
- Heat the reaction mixture to 150 °C. The hydrolysis of hydantoin to **hydantoic acid** is typically complete within the first hour.[\[3\]](#)[\[6\]](#)
- Monitor the reaction progress by taking aliquots and analyzing them via HPLC.
- After the initial hydrolysis phase, cool the reaction mixture.

- Carefully acidify the solution with hydrochloric acid to precipitate the **hydantoic acid**.
- Filter the precipitate, wash with cold deionized water, and dry under vacuum.

Characterization:

- Melting Point: Determine the melting point of the dried product and compare it to the literature value (179-180 °C).[\[1\]](#)[\[3\]](#)
- FTIR Spectroscopy: Record the infrared spectrum of the product. Key characteristic peaks include N-H stretching (around 3400-3200 cm^{-1}), C=O stretching of the carboxylic acid and urea (around 1750-1650 cm^{-1}), and C-N stretching.[\[7\]](#)
- NMR Spectroscopy: Dissolve the product in D_2O and acquire ^1H and ^{13}C NMR spectra. The ^1H NMR should show a singlet for the methylene protons around 3.9 ppm. The ^{13}C NMR should display three distinct signals corresponding to the carboxylic carbon, the urea carbonyl carbon, and the methylene carbon.[\[5\]](#)
- Mass Spectrometry: Confirm the molecular weight of the product.[\[8\]](#)

Diagram 1: Experimental Workflow for Hydantoic Acid Synthesis and Characterization



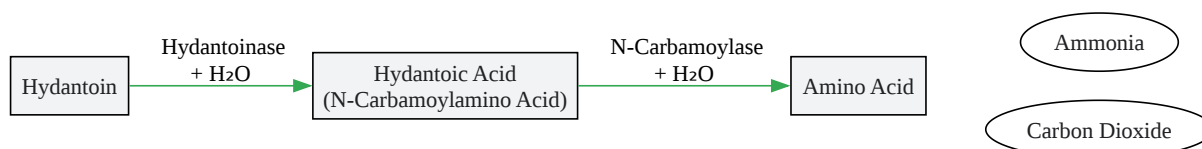
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Caption: Workflow for the synthesis of **hydantoic acid** via hydrolysis of hydantoin, followed by its characterization.

Biological Significance and Metabolic Pathway

Hydantoic acid is a key intermediate in the metabolic pathway for the degradation of hydantoins, a process utilized by various organisms and harnessed for industrial applications. [2] The enzymatic hydrolysis of hydantoins to produce enantiomerically pure amino acids is of significant interest in the pharmaceutical industry for the synthesis of chiral drug intermediates. [9] This pathway involves two key enzymes: hydantoinase and N-carbamoylase.

Diagram 2: Enzymatic Hydrolysis of Hydantoin



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